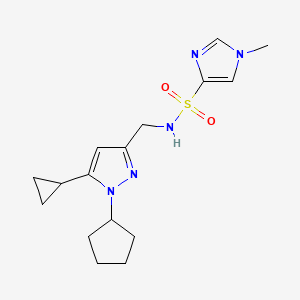

![molecular formula C18H20N4O2S B2882649 N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415453-40-4](/img/structure/B2882649.png)

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine derivatives, which are important synthetic fragments for designing drugs . The synthesis of these compounds has been widespread and involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Anticancer Potential

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and related compounds have been explored for their potential as anticancer agents. Aromatic sulfonamides containing a condensed piperidine moiety have shown to induce oxidative stress and glutathione depletion in various cancer cell lines, including HT168 melanoma and K562 leukemia cells. These compounds have demonstrated cytotoxic effects in micromolar concentrations, suggesting their potential in cancer treatment strategies. Particularly, compounds with specific structural features exhibited significant cytotoxicity with low EC50 values on K562 cells, indicating their efficacy against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells (Madácsi et al., 2013).

Novel Boron Neutron Capture Therapy Agents

The synthesis of N-functionalized o-carboranylmethyl benzopiperidines has been explored for their application in Boron Neutron Capture Therapy (BNCT). These compounds, through an innovative synthesis route, have shown high accumulation in B-16 melanoma cells with low cytotoxicity. This highlights their potential as BNCT agents, offering a targeted approach for cancer therapy with minimized side effects (Lee et al., 2006).

Advances in Heterocyclic Compound Synthesis

The development of methods for synthesizing heterocyclic compounds, including isoquinolines and beta-carbolines, through mild electrophilic amide activation, showcases the versatility of N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide and its derivatives in organic chemistry. These advancements enable the direct conversion of amides into complex heterocyclic structures, offering a rapid and efficient approach for the construction of potentially bioactive molecules (Movassaghi & Hill, 2008).

Antimicrobial Activities

Explorations into the antimycobacterial properties of novel fluoroquinolones derived from N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide have revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This research indicates the potential of these compounds in addressing the growing challenge of tuberculosis and other bacterial infections, presenting a promising avenue for the development of new antibacterial agents (Senthilkumar et al., 2009).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with various targets leading to a wide variety of biological activities

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c19-12-13-11-18(20-17-4-2-1-3-16(13)17)22-9-7-14(8-10-22)21-25(23,24)15-5-6-15/h1-4,11,14-15,21H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGJEHMHSZFMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)

![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)

![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)

![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)

![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2882584.png)

![5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2882585.png)